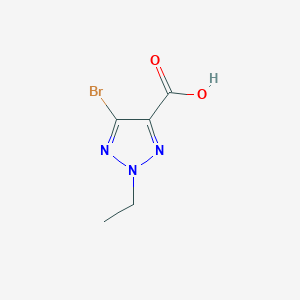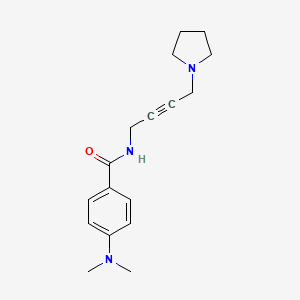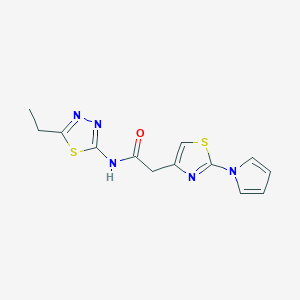![molecular formula C16H12F3N3O4 B2490359 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 333761-16-3](/img/structure/B2490359.png)
5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives involves a multistep process starting from basic building blocks such as ethyl 5-amino-1H-pyrazole-4-carboxylate. This precursor undergoes cyclization with specific diketones or aldehydes, followed by various functionalization reactions to introduce the trifluoromethyl group and the dimethoxyphenyl group at respective positions on the pyrazolopyrimidine scaffold. For instance, a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was synthesized by condensation of dimethylamine with an intermediate that had been prepared through cyclization and saponification steps (Liu et al., 2016).
Molecular Structure Analysis
The crystal structure of synthesized pyrazolopyrimidine derivatives reveals significant insights into their molecular configuration and potential interaction mechanisms. The detailed crystallographic analysis can elucidate the arrangement of functional groups and the overall three-dimensional shape of the molecule, which is crucial for understanding its reactivity and interaction with biological targets. The molecular structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, as determined by X-ray crystallography, showcases the typical features of pyrazolopyrimidine compounds (Liu et al., 2016).
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Techniques: The synthesis of compounds related to 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves various techniques. One such compound was synthesized by condensing dimethylamine with an intermediate prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate and 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification (Liu et al., 2016).
Antitumor Activities
- Antitumor Potential: Several derivatives of pyrazolo[1,5-a]pyrimidines demonstrate promising antitumor activities. For example, a study focused on synthesizing and evaluating the antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, finding that certain synthesized compounds showed good antitumor activities (Xin, 2012).
Antimicrobial Activity
- Antimicrobial Efficacy: Research on pyrazolo[1,5-a]pyrimidines, based on 5-aminopyrazoles, revealed notable antimicrobial activity. The study involved synthesizing novel pyrazolo[1,5-a]pyrimidines and evaluating their minimum inhibitory concentration (MIC) for the most active compounds, with some demonstrating significant RNA polymerase inhibitory activity (Abdallah & Elgemeie, 2022).
Optical Properties
- Photophysical Properties: A study on the optical absorption and emission in solid-state and solution of a series of pyrazolo[1,5-a]pyrimidines with various substituents showed interesting results. These derivatives absorbed in the ultraviolet region and exhibited moderate emission in the solid state and higher quantum emission fluorescence yields in solution (Stefanello et al., 2022).
作用機序
Target of Action
The primary target of this compound is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase involved in various cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . It plays a crucial role in immune and inflammatory responses .
Mode of Action
The compound inhibits PI3Kγ, thereby modulating the PI3K/AKT/mTOR pathway . By inhibiting PI3Kγ, the compound prevents the phosphorylation of AKT, a key protein in the pathway . This results in reduced cell proliferation and survival, particularly in cancer cells .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and proliferation, and its dysregulation is often associated with cancer . By inhibiting PI3Kγ, the compound can disrupt this pathway, leading to reduced cell growth and survival .
Result of Action
The inhibition of PI3Kγ by the compound leads to a decrease in cell proliferation and survival, particularly in cancer cells . This makes the compound a potential therapeutic agent for cancer and immune-related disorders that are mediated, at least in part, by PI3Kγ .
将来の方向性
特性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4/c1-25-11-4-3-8(5-12(11)26-2)9-6-13(16(17,18)19)22-14(20-9)7-10(21-22)15(23)24/h3-7H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPISXLWZYHSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2490280.png)
![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)
![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)


![N-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]prop-2-enamide](/img/structure/B2490287.png)
![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)

![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)